molecular formula C9H8N2O B12311514 3-Amino-4-(3-furan)pyridine

3-Amino-4-(3-furan)pyridine

Cat. No.: B12311514
M. Wt: 160.17 g/mol
InChI Key: UFFBCCJKRVJJFU-UHFFFAOYSA-N
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Description

3-Amino-4-(3-furan)pyridine is a heterocyclic compound that features both a pyridine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-furan)pyridine typically involves the reaction of 3-furan-2-yl-pyridine with ammonia or an amine source under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3-furan)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-4-(3-furan)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-furan)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Furan: A heterocyclic compound with an oxygen atom in the ring.

    Pyrrole: A five-membered ring with a nitrogen atom.

Uniqueness: 3-Amino-4-(3-furan)pyridine is unique due to the presence of both a pyridine and a furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(furan-3-yl)pyridin-3-amine

InChI

InChI=1S/C9H8N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2

InChI Key

UFFBCCJKRVJJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=COC=C2)N

Origin of Product

United States

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